molecular formula C14H26O4Si B6271319 methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate CAS No. 2648941-40-4

methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate

Cat. No.: B6271319
CAS No.: 2648941-40-4
M. Wt: 286.4
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Description

Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate is an organic compound belonging to the class of carboxylates It is characterized by the presence of a cyclohexane ring substituted with a carboxylate group, an oxo group, and a trimethylsilyl-ethoxy-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate typically involves multiple steps. One common approach is to start with a cyclohexanone derivative, which undergoes a series of reactions including esterification, silylation, and etherification. The reaction conditions often involve the use of reagents such as trimethylsilyl chloride, ethylene glycol, and various catalysts to facilitate the transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways, providing insights into biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different functional groups or substituents, leading to variations in reactivity and applications.

    Cyclohexane-1-carboxylate derivatives: These compounds have a similar cyclohexane ring and carboxylate group but may lack the oxo or trimethylsilyl-ethoxy-methyl groups, resulting in different chemical properties and uses.

Properties

CAS No.

2648941-40-4

Molecular Formula

C14H26O4Si

Molecular Weight

286.4

Purity

90

Origin of Product

United States

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